molecular formula C10H12BrNO2 B4968425 4-bromo-N-(3-hydroxypropyl)benzamide

4-bromo-N-(3-hydroxypropyl)benzamide

Cat. No. B4968425
M. Wt: 258.11 g/mol
InChI Key: GFCPPPKKGHYZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxypropyl)benzamide is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 4-bromo-N-(3-hydroxypropyl)benzamide increases the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-hydroxypropyl)benzamide are mainly related to its inhibitory effects on HDACs. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes. This activation can have various effects on the cell, such as inducing cell differentiation, inhibiting cell proliferation, and inducing apoptosis. These effects have been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-bromo-N-(3-hydroxypropyl)benzamide in lab experiments are its high potency and specificity towards HDACs. This compound has been shown to have a higher potency and specificity compared to other HDAC inhibitors such as trichostatin A and sodium butyrate. However, the main limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-N-(3-hydroxypropyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize its synthesis method to yield higher purity and higher yield of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-bromo-N-(3-hydroxypropyl)benzamide is a multi-step process that involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-bromo-N-(3-hydroxypropyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent inhibitory effects on several enzymes such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes.

properties

IUPAC Name

4-bromo-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCPPPKKGHYZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-hydroxypropyl)benzamide

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